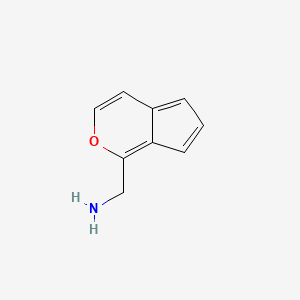![molecular formula C13H17NO3 B12360284 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H17NO3. It is known for its applications in various fields of scientific research, particularly in proteomics. This compound is often used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one can be achieved through microwave-assisted methods, which significantly reduce reaction times compared to conventional thermal heating. For instance, the reaction time can be decreased from 22 hours to just 30 minutes using microwave radiation . The synthetic route typically involves the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine under optimized conditions.
Análisis De Reacciones Químicas
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include formaldehyde, morpholine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one is primarily used in proteomics research. It serves as a specialty product for studying protein interactions and functions . Additionally, it has applications in the synthesis of indole derivatives, which are significant in the development of biologically active compounds for treating various disorders .
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is known to play a role in modulating protein interactions .
Comparación Con Compuestos Similares
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one can be compared to similar compounds such as 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone . While both compounds share structural similarities, this compound is unique due to its specific morpholine moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it a valuable tool for studying protein interactions and developing biologically active compounds
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3 |
Clave InChI |
KIONGQRFDUEFMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)

![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)

![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)


![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)


![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)

